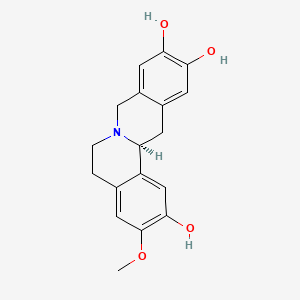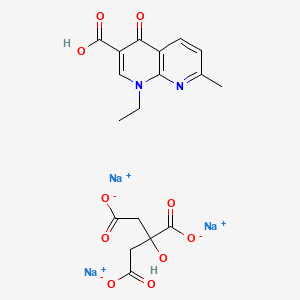![molecular formula C26H34F2O5S2 B1197899 1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone](/img/structure/B1197899.png)
1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl is a complex organic compound characterized by its unique structure, which includes multiple fused rings, fluorine atoms, hydroxyl groups, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl involves multiple steps, including the formation of the core structure through cyclization reactions, followed by the introduction of fluorine atoms and sulfanyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or convert sulfanyl groups to thiols.
Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the fluorine atoms can produce hydrocarbon derivatives.
Scientific Research Applications
1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate
- 1-(6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-disulfanyl-3a,4,4a,4b,5,6,7a,8,9,10a,1)
Uniqueness
1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6’,7’]naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-12b-yl is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H34F2O5S2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C26H34F2O5S2/c1-22(2)32-20-8-13-14-7-16(27)15-5-11-12(6-17(11)34)21(35)24(15,4)25(14,28)18(30)9-23(13,3)26(20,33-22)19(31)10-29/h5,11,13-14,16-18,20,29-30,34-35H,6-10H2,1-4H3/t11?,13-,14-,16-,17?,18-,20-,23-,24+,25?,26+/m0/s1 |
InChI Key |
DOHYEEYJXZLPSO-JTJYFJHOSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC6C(CC6=C([C@@]53C)S)S)F)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC6C(CC6=C(C5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)S)S)F)C |
Synonyms |
6 alpha,9-difluoro-11 beta,16 alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 3-ethylenedithioketal 16,17-acetonide ORF 10703 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)











